3-Pentenoic acid, 3-acetyl-4-amino-
Description
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Properties
CAS No. |
113618-93-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Synonyms |
3-Pentenoic acid, 3-acetyl-4-amino- |
Origin of Product |
United States |
Strategic Positioning and Significance Within Contemporary Organic Chemistry
The potential importance of 3-Pentenoic acid, 3-acetyl-4-amino- stems from its classification as a β-enaminone, a class of compounds recognized as powerful intermediates in organic synthesis. rsc.orgnih.gov These compounds are characterized by an amine and a carbonyl group conjugated through a carbon-carbon double bond, which endows them with both nucleophilic and electrophilic reactivity. nih.govnih.gov This dual reactivity makes them valuable building blocks for the construction of a wide array of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. nih.govsigmaaldrich.comnih.govmdpi.com
Identification of Current Research Gaps and Emerging Avenues in 3 Pentenoic Acid, 3 Acetyl 4 Amino Studies
The most significant research gap concerning 3-Pentenoic acid, 3-acetyl-4-amino- is its very existence in the scientific literature. There are no published reports on its synthesis, characterization, or reactivity. This presents a clear opportunity for foundational research.
Emerging avenues for study would logically begin with the development of a reliable and efficient synthesis of the compound. Following its successful synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties would be essential.
Subsequent research could then explore its reactivity, leveraging its β-enaminone and vinylogous amino acid functionalities. For example, its potential as a precursor for novel heterocyclic systems or as a monomer for polymerization could be investigated. Site-selective transformations, a current area of interest in β-enaminone chemistry, could also be explored to functionalize different parts of the molecule. nih.govsigmaaldrich.com
Interdisciplinary Relevance of the Compound in Advancing Chemical Sciences
Optimization of Reaction Parameters and Process Intensification
The synthesis of a multifunctional compound like 3-Pentenoic acid, 3-acetyl-4-amino- would necessitate a meticulous optimization of reaction parameters to ensure high yield and selectivity. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, would be a key consideration.
Influence of Solvent Systems and Reaction Media
The choice of solvent is critical as it can significantly influence reaction rates, equilibria, and the stability of reactants, intermediates, and products. For the synthesis of a polar and potentially amphiprotic molecule like 3-Pentenoic acid, 3-acetyl-4-amino-, a range of solvents would need to be evaluated.
Protic solvents, such as ethanol (B145695) or water, could be advantageous for reactions involving polar reagents and might facilitate proton transfer steps. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are also viable candidates, known for their ability to dissolve a wide range of organic compounds and for their potential to accelerate reaction rates. nih.gov The selection would also consider downstream processing; for instance, a solvent with a lower boiling point might be preferred for easier removal post-reaction.
The "greenness" of a solvent is an increasingly important factor. Green chemistry principles encourage the use of safer, more environmentally benign solvents. nih.gov Ethyl acetate (B1210297) (EtOAc), for example, is often considered a greener alternative to more hazardous solvents like DMF. unibo.it The development of solvent selection guides, often based on a variety of health, safety, and environmental criteria, can aid in making more sustainable choices.
Interactive Table: Hypothetical Solvent Screening for Synthesis
| Solvent System | Predicted Relative Rate | Selectivity | Green Chemistry Consideration |
| Ethanol | Moderate | High | Good (Renewable, low toxicity) |
| Water | Varies | Moderate | Excellent (Benign, abundant) |
| DMSO | High | Moderate | Poor (High boiling point, purification challenges) |
| Ethyl Acetate | Moderate | High | Good (Relatively low toxicity, biodegradable) |
| Toluene | Low | Low | Poor (Volatile organic compound, toxic) |
Temperature, Pressure, and Irradiation Effects on Reaction Kinetics and Selectivity
Temperature is a fundamental parameter in chemical synthesis. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts, thus decreasing selectivity. For the synthesis of 3-Pentenoic acid, 3-acetyl-4-amino-, a careful temperature profile would need to be established to maximize the formation of the desired product while minimizing degradation or side reactions. For instance, some reactions show optimal conversion at a specific temperature, with higher temperatures leading to a decrease in yield. unibo.it
Pressure can be a valuable tool, particularly in reactions involving gaseous reagents or where a shift in equilibrium is desired. High-pressure conditions can increase reaction rates and influence stereoselectivity.
Irradiation, using techniques such as microwave or photochemical activation, offers alternative energy inputs that can accelerate reactions, often at lower bulk temperatures than conventional heating. Microwave-assisted synthesis, for example, is known for its ability to dramatically reduce reaction times.
Integration of Green Chemistry Principles in Synthesis
The application of green chemistry principles is essential for developing sustainable chemical processes. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov
Atom Economy and E-Factor Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are inherently greener as they generate less waste. nih.gov The synthesis of 3-Pentenoic acid, 3-acetyl-4-amino- would ideally be designed to maximize atom economy.
The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a process, taking into account all waste generated, including solvent losses and byproducts. A lower E-Factor indicates a more environmentally friendly process.
Interactive Table: Theoretical Green Metrics for a Synthetic Route
| Metric | Ideal Value | Potential Challenges in Synthesis |
| Atom Economy | 100% | Use of protecting groups, multi-step synthesis |
| E-Factor | Close to 0 | Solvent usage, purification waste |
| Process Mass Intensity (PMI) | Close to 1 | Large volumes of solvent, reagents, and water |
Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation
The use of catalysts is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, increase selectivity, and allow for the use of more atom-economical transformations. For the synthesis of 3-Pentenoic acid, 3-acetyl-4-amino-, various catalytic systems could be envisioned.
For example, if the synthesis involves a carbon-carbon bond formation, a metal catalyst might be employed. The choice of catalyst and ligand can be crucial in directing the stereoselectivity of the reaction. Furthermore, the development of heterogeneous catalysts is of particular interest as they can be easily separated from the reaction mixture and recycled, further reducing waste. The use of biocatalysts, or enzymes, also offers a highly selective and environmentally benign approach to chemical synthesis.
Electrophilic and Nucleophilic Reactivity of the Pentenoic Acid Moiety
The pentenoic acid portion of the molecule, characterized by a carboxylic acid and a γ,δ-unsaturated system, presents multiple sites for chemical modification.
Reactions at the Carboxylic Acid Functionality (e.g., Activation, Coupling)
The carboxylic acid group is a versatile handle for various transformations, primarily through its activation to more reactive derivatives. Standard procedures can be employed to convert the carboxylic acid into esters, amides, or acyl chlorides. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic catalysis (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. nih.gov Similarly, amide formation can be accomplished by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent.
The carboxylic acid can also serve as a traceless activating group in certain coupling reactions. For example, α,β-unsaturated carboxylic acids have been shown to undergo Rh(III)-catalyzed decarboxylative coupling with unsaturated oxime esters to form substituted pyridines. researchgate.netrsc.org While the subject molecule is a γ,δ-unsaturated acid, this highlights the potential for the carboxyl group to direct and participate in complex bond-forming reactions.
Table 1: Representative Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | R'OH, H+ (cat.) | Ester |
| Amide Coupling | R'R''NH, Coupling Agent (e.g., DCC) | Amide |
| Acyl Chloride Formation | SOCl2 or (COCl)2 | Acyl Chloride |
| Decarboxylative Coupling | Rh(III) catalyst, Unsaturated oxime ester | Substituted Pyridine (B92270) researchgate.netrsc.org |
Olefin Functionalization Reactions (e.g., Hydroboration, Cycloaddition, Oxidation)
The carbon-carbon double bond in the pentenoic acid moiety is susceptible to a variety of addition and oxidation reactions. The position of the double bond (γ,δ to the carbonyl) influences its reactivity.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a hydroxyl group. organic-chemistry.orgwikipedia.org The use of borane (B79455) (BH3) or its complexes, followed by oxidation with hydrogen peroxide, would convert the pentenoic acid derivative into the corresponding alcohol. wikipedia.org Transition metal-catalyzed hydroboration can offer different regio- and stereoselectivities. acs.org
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, involve the reaction of a conjugated diene with a dienophile to form a six-membered ring. nih.govnih.gov While the isolated double bond in 3-pentenoic acid is not a diene itself, it could potentially act as a dienophile in the presence of a suitable diene. Other cycloadditions, such as [2+2] cycloadditions, are also possible, often under photochemical conditions. almacgroup.comrsc.org
Oxidation: The double bond can be oxidized to form various functional groups. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. Dihydroxylation, using reagents like osmium tetroxide (OsO4), would produce a diol. Ozonolysis would cleave the double bond, yielding aldehydes or carboxylic acids depending on the workup conditions. researchgate.net Hydrothermal oxidation of unsaturated carboxylic acids can lead to cleavage at the double bond. wikipedia.org
Table 2: Olefin Functionalization Reactions
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Alcohol organic-chemistry.orgwikipedia.org |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO4, NMO | Diol |
| Ozonolysis | 1. O3 2. Reductive or Oxidative Workup | Aldehydes or Carboxylic Acids researchgate.net |
| Cycloaddition ([4+2]) | Diene, Heat | Cyclohexene derivative nih.govnih.gov |
Chemo- and Regioselectivity of the Acetyl Group
The acetyl group, a ketone, introduces another reactive center into the molecule. Its chemistry is largely governed by the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Alpha-Functionalization and Enolization Chemistry
The protons on the carbon atom adjacent to the acetyl carbonyl (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form an enolate. nih.gov This enolate is a key intermediate for a variety of α-functionalization reactions.
Enolization and Alkylation: In the presence of a suitable base, the acetyl group can be deprotonated to form an enolate, which can then be alkylated by reacting with an alkyl halide. oup.comrsc.org The use of a bulky base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate. rsc.org
Acylation: The enolate can also be acylated by reacting with an acyl chloride or an ester, leading to the formation of a β-dicarbonyl compound. rsc.org
Reduction and Condensation Reactions of the Carbonyl Center
The carbonyl group of the acetyl moiety can undergo reduction and participate in condensation reactions.
Reduction: The ketone can be selectively reduced to a secondary alcohol. Chemoselective reduction of the ketone in the presence of the carboxylic acid and the double bond can be challenging. However, specific reagents and conditions have been developed for the selective reduction of α,β-unsaturated ketones, which could potentially be adapted. acs.orgrsc.orgwikipedia.orgjove.com For example, nickel boride has been used for the conjugate reduction of α,β-unsaturated ketones, carboxylic acids, and esters. rsc.org Catalytic hydrogenation using a manganese(I) hydride complex has been shown to be highly chemoselective for the 1,4-reduction of α,β-unsaturated ketones. acs.org
Condensation Reactions: The acetyl group can participate in condensation reactions, such as the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. academie-sciences.frorganic-chemistry.org The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and often involves decarboxylation. academie-sciences.fr
Table 3: Reactivity of the Acetyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| α-Alkylation | Base (e.g., LDA), R-X | α-Alkylated ketone oup.comrsc.org |
| α-Acylation | Base, R'COCl | β-Diketone rsc.org |
| Reduction | Selective reducing agent (e.g., NaBH4 under controlled conditions) | Secondary alcohol |
| Knoevenagel Condensation | Active methylene compound, weak base | α,β-Unsaturated dicarbonyl compound academie-sciences.frorganic-chemistry.org |
Diverse Transformations of the Amino Group
The primary amino group in the β-position relative to the ketone is a potent nucleophile and can undergo a variety of transformations. Its reactivity is characteristic of β-amino ketones. sigmaaldrich.com
Acylation and Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides.
Imine Formation: The primary amine can react with aldehydes or ketones to form imines (Schiff bases).
Cyclization Reactions: The proximity of the amino group to the carboxylic acid and ketone functionalities opens up possibilities for intramolecular cyclization reactions. For example, under appropriate conditions, the amino group could attack the activated carboxylic acid to form a lactam, specifically a piperidinone derivative. The synthesis of piperidinones from amino acids is a known transformation. wikipedia.orgsigmaaldrich.com Alternatively, cyclization involving the ketone and the double bond could lead to the formation of substituted pyridines from acyclic precursors. researchgate.net The Petrenko-Kritschenko piperidone synthesis is a classic method for preparing piperidones. wikipedia.org
Table 4: Reactivity of the Amino Group
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | R'COCl or (R'CO)2O | Amide |
| Alkylation | R'-X | Secondary or Tertiary Amine |
| Imine Formation | R''C(O)R''' | Imine (Schiff Base) |
| Intramolecular Cyclization (with activated carboxylic acid) | Activating agent, Heat | Piperidinone derivative wikipedia.orgsigmaaldrich.com |
| Intramolecular Cyclization (leading to pyridines) | Various (e.g., acid or base catalysis, heat) | Substituted Pyridine researchgate.net |
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen atom of the enamine moiety in 3-Pentenoic acid, 3-acetyl-4-amino- is susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. These reactions are fundamental for modifying the compound's structure and properties.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of base and solvent can influence the regioselectivity, particularly the competition between N-alkylation and O-alkylation of the tautomeric imidic acid form. For instance, the use of an alkali metal salt in a polar aprotic solvent like DMF generally favors N-alkylation. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy, employing alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru or Ir complexes), presents a more atom-economical and environmentally benign approach to N-alkylation. nih.gov This method avoids the use of alkyl halides and generates water as the only byproduct. nih.gov
N-Acylation: Acylation of the amino group is readily accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid generated. researchgate.net However, the regioselectivity of acylation can be complex. In some β-enamino systems, competition between N-acylation and C-acylation at the α-carbon can occur. researchgate.net The reaction conditions, including the solvent and the nature of the base, can be tuned to favor the desired N-acylated product. researchgate.net Enzymatic methods for N-acylation of amino acids using aminoacylases in aqueous media offer a selective and green alternative to chemical methods. nih.gov
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Amino Compounds This table presents generalized conditions based on reactions of similar amino compounds, as specific data for 3-Pentenoic acid, 3-acetyl-4-amino- is not available.
| Transformation | Reagents | Catalyst/Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | Room Temp. - Reflux | N-Alkyl Amino Compound |
| Alcohol | Ru or Ir complex | Toluene | Mild Conditions | N-Alkyl Amino Compound | |
| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | 0°C - Room Temp. | N-Acyl Amino Compound |
| Fatty Acid | Aminoacylase | Aqueous Buffer | Ambient | N-Acyl Amino Compound |
Strategic Manipulation for Heterocycle Formation
The structural backbone of 3-Pentenoic acid, 3-acetyl-4-amino- makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of the enamine, ketone, and carboxylic acid functionalities allows for a range of cyclization strategies.
The vinylogous amide character of the molecule is particularly suited for formal [3+3] cycloaddition reactions with α,β-unsaturated iminiums, leading to the construction of piperidinyl heterocycles. acs.orgacs.org These reactions proceed through a sequence of C-1,2-addition, potential reversible β-elimination, and a six-π-electron electrocyclic ring closure. acs.org The nitrogen atom of the enamine typically participates preferentially in the ring closure step due to electronic factors. acs.orgacs.org
Furthermore, the amino and carboxylic acid groups can be utilized in condensation reactions with various reagents to form fused heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of quinazolinone derivatives, which can be further cyclized to produce triazino-, triazepino-, or triazocinoquinazolinones. nih.gov The synthesis of pyrazole (B372694) derivatives is another possibility through condensation with suitable reagents. amazonaws.com Electrochemical oxidative annulation with aldehydes or ketones can also be a viable route to polysubstituted pyrroles. rsc.org
Table 2: Examples of Heterocycle Synthesis from Amino Acid Derivatives This table illustrates general strategies for heterocycle formation that could be adapted for 3-Pentenoic acid, 3-acetyl-4-amino-.
| Heterocycle Type | Reaction Strategy | Key Reagents | Reference |
|---|---|---|---|
| Piperidines | Formal [3+3] Cycloaddition | α,β-Unsaturated Iminiums | acs.org, acs.org |
| Quinazolinones | Condensation/Cyclization | Hydrazine Hydrate, Aldehydes | nih.gov |
| Pyrroles | Electrochemical Annulation | Aldehydes/Ketones | rsc.org |
| Pyrazoles | Condensation | Diketones/Ketoesters | amazonaws.com |
Intramolecular Cyclization and Rearrangement Pathways
The inherent functionalities within 3-Pentenoic acid, 3-acetyl-4-amino- can participate in intramolecular reactions, leading to the formation of cyclic structures and rearranged products.
Lactamization and Annulation Reactions
Lactamization: The presence of both an amino group and a carboxylic acid function within the same molecule allows for intramolecular amide bond formation, a process known as lactamization, to form a cyclic amide (lactam). wikipedia.orgyoutube.compearson.com Depending on the cyclization pathway, different ring sizes could potentially be formed. The formation of γ- and δ-lactams is generally favorable. wikipedia.org This cyclization can be promoted by coupling reagents or through enzymatic means. wikipedia.orgresearchgate.net For instance, carboxylic acid reductases (CARs) can catalyze the formation of lactams from amino acids in the presence of ATP. researchgate.net A tandem reductive amination/lactamization sequence is another efficient one-pot process for synthesizing γ-lactams. nih.gov
Annulation Reactions: Annulation refers to the formation of a new ring onto an existing molecule. The enaminone system of 3-Pentenoic acid, 3-acetyl-4-amino- can participate in annulation reactions. For example, Robinson-type annulation reactions between β-ketoamides and α,β-unsaturated ketones, catalyzed by amino acid-derived diamines, can lead to the formation of fused ring systems. acs.org Intramolecular redox-Mannich reactions involving cyclic amines and β-ketoaldehydes also provide a pathway to construct fused tricyclic structures. nih.gov
Pericyclic Reactions and Sigmatropic Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. organicchemistrydata.orglibretexts.orglibretexts.org
Sigmatropic Rearrangements: These are a class of pericyclic reactions where a σ-bond migrates across a π-system. uh.edufiveable.mewikipedia.orglibretexts.org The enone and enamine functionalities in 3-Pentenoic acid, 3-acetyl-4-amino- could potentially undergo sigmatropic shifts under thermal or photochemical conditions. libretexts.org For example, acs.orgacs.org-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, are well-known in organic synthesis. nih.gov While a classic Claisen rearrangement is unlikely for this specific structure, related heteroatom variants could be envisioned. The general principle involves the concerted reorganization of six electrons through a cyclic transition state. uh.edu
Stereochemical Control and Stereospecificity in Reactions
The presence of prochiral centers and the potential for creating new stereocenters during reactions of 3-Pentenoic acid, 3-acetyl-4-amino- make stereochemical control a crucial aspect of its chemistry.
Diastereoselective Inductions and Chiral Auxiliaries
Diastereoselective Inductions: When a molecule already contains a stereocenter, it can influence the stereochemical outcome of a reaction at a different site, a phenomenon known as diastereoselective induction. For instance, in the allylation of chiral N-tosyl imines, 1,3-asymmetric induction can occur through the formation of a six-membered ring chelate, leading to anti-diastereoselectivity. chemrxiv.org Similar principles of 1,2- and 1,3-diastereoselection can be applied to reactions of chiral aldehydes and ketones. msu.edu In the context of 3-Pentenoic acid, 3-acetyl-4-amino-, if a stereocenter is present (e.g., through a chiral substituent), subsequent reactions can be expected to proceed with some degree of diastereoselectivity.
Chiral Auxiliaries: A powerful strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.org This chiral group directs the stereochemical course of a reaction and is subsequently removed. wikipedia.org Amino acids and their derivatives are commonly used as chiral auxiliaries. researchgate.netnumberanalytics.com For example, chiral oxazolidinones, camphorsultam, and pseudoephedrine are effective auxiliaries in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org In the synthesis of α-amino acids, chiral auxiliaries have been used to achieve high diastereomeric excesses in alkylation reactions. rsc.orgmdpi.org A chiral auxiliary could be attached to the carboxylic acid or the amino group of 3-Pentenoic acid, 3-acetyl-4-amino- to control the stereochemistry of subsequent transformations.
Table 3: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis This table provides examples of chiral auxiliaries that could be employed to control the stereochemistry of reactions involving 3-Pentenoic acid, 3-acetyl-4-amino-.
| Chiral Auxiliary | Auxiliary Type | Typical Reactions | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Amino alcohol-derived | Alkylation, Aldol, Michael Addition | wikipedia.org |
| Camphorsultam | Terpene-derived | Diels-Alder, Michael Addition | wikipedia.org |
| Pseudoephedrine | Amino alcohol-derived | Alkylation | wikipedia.org |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Amino acid-derived | Alkylation of ketones/aldehydes | wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Axially chiral diol | Asymmetric synthesis of terpenes | wikipedia.org |
Accessing Specific Stereoisomers through Reaction Engineering
The controlled synthesis of specific stereoisomers of 3-Pentenoic acid, 3-acetyl-4-amino- presents a significant synthetic challenge due to the presence of a tetrasubstituted stereocenter at the C4 position. Accessing the desired enantiomers and diastereomers necessitates the use of advanced stereoselective synthetic strategies. Reaction engineering, through the careful selection of chiral catalysts, auxiliaries, and reaction conditions, provides a powerful toolkit to address this challenge. This section explores potential methodologies for the stereocontrolled synthesis of this vinylogous γ-amino acid.
A plausible and highly effective strategy for establishing the stereochemistry at the C4-position is through an asymmetric conjugate addition, a cornerstone of modern organic synthesis for creating chiral C-C bonds. mdpi.com Specifically, a Michael addition of an acetyl anion equivalent to a suitable electrophile, a γ-amino-α,β-unsaturated ester, can be envisioned. The stereochemical outcome of this reaction can be dictated by employing either a chiral catalyst or a chiral auxiliary attached to the starting material.
Organocatalytic Asymmetric Michael Addition
In recent years, organocatalysis has emerged as a robust method for asymmetric synthesis. mdpi.com Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze the conjugate addition of various nucleophiles to α,β-unsaturated systems with high levels of enantioselectivity and diastereoselectivity. mdpi.comrsc.org For the synthesis of 3-Pentenoic acid, 3-acetyl-4-amino-, a potential pathway involves the reaction of a γ-amino-α,β-unsaturated ester with a source of the acetyl group, such as acetylacetone (B45752), in the presence of a chiral organocatalyst.
For instance, bifunctional thiourea (B124793) catalysts, which can activate both the electrophile and the nucleophile through hydrogen bonding, have proven effective in similar transformations. rsc.org The catalyst would bring the reactants into a well-defined chiral environment, favoring the approach of the nucleophile from one specific face of the electrophile, thus inducing stereoselectivity. The choice of catalyst, solvent, and temperature would be critical in maximizing the stereochemical purity of the product.
Metal-Catalyzed Asymmetric Conjugate Addition
Alternatively, transition metal catalysis offers a powerful approach to stereoselective conjugate additions. Complexes of metals such as copper, nickel, or rhodium with chiral ligands can catalyze the addition of nucleophiles to α,β-unsaturated compounds with exceptional control over the stereochemistry. acs.orgacs.org In the context of synthesizing the target molecule, a copper(II) complex with a chiral diamine ligand could catalyze the addition of a silyl (B83357) enol ether of acetone (B3395972) (acting as an acetyl anion equivalent) to a protected γ-amino-α,β-unsaturated ester. The chiral ligand environment around the metal center would effectively shield one face of the electrophile, directing the incoming nucleophile to the opposite face. Research on copper-catalyzed conjugate additions to nitroalkenes has demonstrated the potential for high enantioselectivity by using tropospheric phosphoramidite (B1245037) ligands, which can adapt their conformation to the substrate. acs.orgnih.govacs.org
Substrate-Controlled Diastereoselective Synthesis
Another well-established strategy involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of 3-Pentenoic acid, 3-acetyl-4-amino-, a chiral amine could be used to form a chiral γ-amino-α,β-unsaturated ester. The bulky chiral auxiliary would then direct the diastereoselective addition of the acetyl nucleophile. The stereochemical outcome would be dependent on the conformation of the substrate, which is influenced by the steric and electronic properties of the chiral auxiliary.
A summary of potential stereoselective approaches is presented in the table below, with representative catalyst systems and expected outcomes based on analogous reactions reported in the literature.
| Methodology | Catalyst/Auxiliary System | Proposed Reaction | Anticipated Stereoselectivity (dr or ee) | Reference Analogy |
| Organocatalysis | Chiral Bifunctional Thiourea | Michael addition of acetylacetone to a γ-(protected-amino)-α,β-unsaturated ester | High dr and ee | rsc.org |
| Metal Catalysis | Cu(II) with Chiral Diamine Ligand | Conjugate addition of a silyl enol ether to a γ-(protected-amino)-α,β-unsaturated ester | >90% ee | acs.org |
| Substrate Control | Evans' Chiral Auxiliary on the ester | Diastereoselective Michael addition of an acetylide equivalent | >95:5 dr | nih.gov |
| Biocatalysis | Engineered ω-Transaminase | Asymmetric amination of a suitable β-acetyl-δ-keto-pentenoic acid precursor | High ee | nih.gov |
This table is illustrative and presents potential strategies based on analogous chemical transformations. The actual stereoselectivities would need to be determined experimentally.
Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. nih.gov An engineered ω-transaminase could potentially be used to introduce the amino group stereoselectively onto a pre-functionalized carbon skeleton, such as a β-acetyl-δ-keto-pentenoic acid derivative. nih.gov The enzyme's active site would act as a chiral pocket, ensuring the formation of a single stereoisomer. Dynamic kinetic resolution, a process where a racemizing substrate is converted into a single enantiomer of the product, could also be a powerful tool if a suitable racemization method for the substrate is available. nih.gov
The successful implementation of any of these reaction engineering strategies would require careful optimization of reaction parameters, including the choice of protecting groups for the amino and carboxylic acid functionalities, to ensure compatibility with the reaction conditions and to facilitate the final deprotection and isolation of the target compound, 3-Pentenoic acid, 3-acetyl-4-amino-.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 3-Pentenoic acid, 3-acetyl-4-amino-. The inherent functionalities—a carboxylic acid, a ketone, an amine, and a trisubstituted alkene—present a unique electronic environment that can be meticulously mapped using a suite of NMR experiments. The molecule exists as a mixture of E and Z isomers, which are in equilibrium. The E-isomer is generally the predominant form due to the formation of a strong intramolecular hydrogen bond between the carbonyl group and the amino proton. researchgate.net
Multi-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete and unambiguous assignment of all proton and carbon signals of 3-Pentenoic acid, 3-acetyl-4-amino-.
¹H-¹H Correlated Spectroscopy (COSY): This experiment is fundamental for identifying proton-proton coupling networks within the molecule. For instance, it would reveal the coupling between the protons of the methyl group and the olefinic proton, as well as the protons on the methylene group adjacent to the carboxylic acid.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the C3 of the pentenoic acid backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, which is critical for assigning the stereochemistry of the double bond (E/Z isomerism). For the E-isomer, a NOE would be expected between the amino proton and the protons of the C5 methyl group.
A representative, though generalized, dataset for a β-amino-α,β-unsaturated ketone structure is presented below. Actual chemical shifts for the target compound may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~175.0 (C=O, acid) | H2 → C1, C3, C4 |
| 2 | ~3.10 (s, 2H) | ~35.0 | H2 → C1, C3, C4 |
| 3 | - | ~98.0 | H5, H1' → C3 |
| 4 | - | ~160.0 | H5, H1', NH → C4 |
| 5 | ~2.10 (s, 3H) | ~18.0 | H5 → C3, C4 |
| 1' | ~2.20 (s, 3H) | ~30.0 | H1' → C2', C3 |
| 2' | - | ~195.0 (C=O, ketone) | H1' → C2' |
| NH | ~10.5 (br s, 1H) | - | NH → C3, C4 |
Dynamic NMR for Conformational Exchange and Rotational Barriers
The presence of single bonds with partial double-bond character, such as the C3-C4 bond and the C4-N bond, can lead to restricted rotation and the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the rotational process can be calculated. For related β-amino-α,β-unsaturated ketones, low energy barriers for configurational isomerism have been measured. researchgate.net
Application of Isotopic Enrichment for Mechanistic and Structural Probes
Isotopic enrichment, particularly with ¹³C, ¹⁵N, and ²H (deuterium), can provide invaluable insights into the structure and bonding of 3-Pentenoic acid, 3-acetyl-4-amino-. For instance, selective ¹⁵N labeling would allow for the direct observation of the nitrogen atom in ¹⁵N NMR spectra and would facilitate the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing information about hybridization and bond angles. Partial N-deuteration can be used to study the intramolecular hydrogen bond. The replacement of the NH proton with a deuteron (B1233211) leads to the disappearance of the NH proton signal and can cause a significant upfield or downfield shift in the chemical shifts of nearby carbon atoms (an isotope effect), particularly the carbonyl carbon involved in the hydrogen bond. This two-bond isotope effect on the ¹³C chemical shifts can be used to estimate the strength of the intramolecular hydrogen bond. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization.
Ultra-High Resolution Mass Spectrometry (e.g., FT-ICR MS) for Exact Mass Determination
Ultra-high-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), are capable of measuring the mass-to-charge ratio (m/z) of ions with extremely high accuracy (sub-ppm). This allows for the unambiguous determination of the elemental formula of the parent ion of 3-Pentenoic acid, 3-acetyl-4-amino- (C₇H₁₁NO₃). By comparing the experimentally measured exact mass with the theoretical mass calculated for the proposed formula, the elemental composition can be confirmed, which is a critical step in the identification of a new compound.
| Molecular Formula | Calculated Monoisotopic Mass |
| C₇H₁₁NO₃ | 157.0739 g/mol |
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For 3-Pentenoic acid, 3-acetyl-4-amino-, characteristic fragmentation pathways would likely involve:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon dioxide (CO₂) following decarboxylation.
Cleavage of the acetyl group as a neutral loss of ketene (B1206846) (CH₂=C=O) or as an acylium ion.
Cleavage of the C-N bond.
Ion mobility spectrometry (IMS) can be coupled with mass spectrometry to separate ions based on their size, shape, and charge. This can be particularly useful for separating isomers, such as the E and Z isomers of 3-Pentenoic acid, 3-acetyl-4-amino-, which may not be distinguishable by mass alone. The different conformations of the isomers can lead to different collision cross-sections, allowing for their separation and individual fragmentation analysis.
A plausible fragmentation table based on the structure is provided below:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 157.07 | 139.06 | H₂O | Ionized anhydride |
| 157.07 | 115.08 | CO₂ | Decarboxylated parent ion |
| 157.07 | 114.05 | CH₃CO | Loss of acetyl group |
| 157.07 | 43.02 | C₅H₆NO₂ | Acetyl cation |
Derivatization Strategies for Enhanced MS Detection
Mass spectrometry (MS) is a cornerstone technique for molecular weight determination and structural elucidation. However, the direct analysis of polar molecules like 3-Pentenoic acid, 3-acetyl-4-amino- can sometimes be challenging due to low volatility and ionization efficiency. Chemical derivatization is a powerful strategy employed to overcome these limitations by converting the analyte into a less polar, more volatile, and more readily ionizable form. This enhances detection sensitivity and can provide more structurally informative fragmentation patterns in tandem MS (MS/MS) experiments. nih.gov
For 3-Pentenoic acid, 3-acetyl-4-amino-, derivatization would target the primary amine (-NH₂) and carboxylic acid (-COOH) functional groups. Acetylation is a common method for derivatizing amines, though in this case, the amine at C4 is already part of an enamine system stabilized by the acetyl group. A more common approach for enhancing MS detection of amino acids involves esterification of the carboxyl group and/or acylation of the amino group. nih.gov For instance, reaction with butanolic-HCl or acetyl chloride converts the analyte into its butyl ester or N-acetyl derivative, respectively, which are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.govnih.gov
These strategies improve chromatographic behavior and ionization efficiency, leading to lower detection limits and more robust quantification. researchgate.net The choice of derivatizing agent depends on the analytical platform and the desired outcome, whether it is to improve volatility for GC-MS or to enhance ionization for LC-MS. science.gov
| Functional Group | Derivatization Reaction | Reagent Example | Purpose for MS Analysis |
| Carboxylic Acid (-COOH) | Esterification | Butanolic-HCl, Methanolic-HCl | Increases volatility and hydrophobicity for GC-MS and RP-LC. |
| Carboxylic Acid (-COOH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility for GC-MS. |
| Primary Amine (-NH₂) | Acylation | Acetyl Chloride, Trifluoroacetic Anhydride (TFAA) | Increases volatility, improves chromatographic peak shape. |
| Primary Amine (-NH₂) | Alkylation/Acylation | Alkyl Chloroformates | Allows for direct derivatization in aqueous samples and improves stability. science.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular "fingerprint." For 3-Pentenoic acid, 3-acetyl-4-amino-, the spectra would be a composite of signals from its carboxylic acid, ketone, alkene, and amine functionalities.
The IR spectrum would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the 3300-2500 cm⁻¹ region. The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹, while the C=O stretch of the acetyl ketone, being conjugated with the C=C bond and the amine, would likely appear at a lower frequency, around 1640-1680 cm⁻¹. The C=C stretching vibration would be observed near 1600-1650 cm⁻¹. The N-H stretching of the enamine system would present in the 3200-3500 cm⁻¹ range.
Raman spectroscopy provides complementary information. While C=O stretches are typically weaker in Raman than in IR, the C=C double bond stretch is often a strong and sharp band, aiding in its definitive identification. capes.gov.br The analysis of both IR and Raman spectra, often supported by quantum chemical calculations, allows for a comprehensive assignment of the molecule's vibrational modes. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong | Medium |
| Acetyl Group (Ketone) | C=O stretch (conjugated) | 1680 - 1640 | Strong | Medium |
| Alkene | C=C stretch | 1650 - 1600 | Medium | Strong |
| Enamine | N-H stretch | 3500 - 3200 | Medium | Weak |
| Enamine | N-H bend | 1640 - 1560 | Medium | Weak |
| Methyl/Methylene | C-H stretch | 2960 - 2850 | Medium | Medium |
The structure of 3-Pentenoic acid, 3-acetyl-4-amino- contains a chiral center at the C4 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (R or S) is crucial for understanding its biological activity and stereochemical properties. medschoolcoach.comyoutube.com Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. nih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. An experimental VCD spectrum provides a unique pattern of positive and negative bands for each enantiomer. To assign the absolute configuration, the experimental spectrum is compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). nih.govmdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov
ECD, which measures the differential absorption of circularly polarized UV-visible light, provides information about the stereochemistry around the molecule's chromophores. For the title compound, the π-π* and n-π* electronic transitions associated with the conjugated enone and carboxylic acid groups would give rise to an ECD signal, which could also be used in conjunction with theoretical calculations to confirm the stereochemical assignment.
X-ray Diffraction and Solid-State Characterization
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-Pentenoic acid, 3-acetyl-4-amino- can be grown, SC-XRD analysis would provide precise information on bond lengths, bond angles, and torsional angles. Crucially, this technique can unambiguously determine the relative and absolute stereochemistry of the chiral center at C4, confirming the results from chiroptical spectroscopy. researchgate.netnih.gov
The analysis would also reveal the molecule's solid-state conformation and detail the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and enamine groups, that dictate how the molecules pack together in the crystal lattice.
Powder X-ray Diffraction (PXRD) is a key analytical tool for characterizing polycrystalline materials. It is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a substance can have distinct physical properties, including solubility, stability, and melting point. Acetylated compounds and amino acid derivatives are known to exhibit polymorphism. nih.govnih.gov
A PXRD pattern is a fingerprint of a specific crystalline solid. By obtaining a PXRD pattern for a bulk sample of 3-Pentenoic acid, 3-acetyl-4-amino-, one can assess its phase purity. cdnsciencepub.com If different synthetic batches produce different PXRD patterns, it would indicate the presence of polymorphism, necessitating further study to characterize each crystalline form. unesp.br The data from PXRD, including the positions and intensities of the diffraction peaks, can also be used to determine the unit cell parameters of the crystal lattice. nih.gov
Advanced Chromatographic and Separation Techniques
The structural characterization and purity assessment of complex molecules such as 3-Pentenoic acid, 3-acetyl-4-amino- are critically dependent on advanced analytical methodologies. Chromatographic techniques, in particular, are indispensable for separating the compound from complex matrices, resolving it into its constituent stereoisomers, and identifying potential impurities. This section details the application of high-performance liquid chromatography and gas chromatography-mass spectrometry for the comprehensive analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
The presence of a stereocenter in 3-Pentenoic acid, 3-acetyl-4-amino- necessitates methods for the separation and quantification of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of such compounds. mst.eduabo.fi The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mst.eduabo.fi Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in resolving the enantiomers of various compounds, including amino acids. abo.fiyakhak.org
While chiral HPLC is the standard method for this type of analysis, a review of scientific literature indicates that a specific, validated method for the enantiomeric separation of 3-Pentenoic acid, 3-acetyl-4-amino- has not been published. However, a hypothetical method would be based on established principles for similar amino acid derivatives. The selection of the CSP and the mobile phase composition would be critical. Normal-phase or reversed-phase chromatography could be employed, with the choice depending on the solubility and properties of the analyte. mst.edu Detection is typically performed using a UV detector, as the acetyl group and the carbon-carbon double bond in the pentenoic acid backbone are expected to provide sufficient chromophores for sensitive detection.
The development of a robust chiral HPLC method would involve screening various CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. The resulting data would be presented in a chromatogram, and the enantiomeric excess (% ee) could be calculated from the peak areas of the two enantiomers.
Table 1: Hypothetical Parameters for Chiral HPLC Analysis Note: The following table is illustrative and based on general methods for analogous compounds, as specific data for 3-Pentenoic acid, 3-acetyl-4-amino- is not available in the reviewed literature.
| Parameter | Example Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) | To provide chiral recognition and differential interaction with enantiomers. yakhak.org |
| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water with additives | To elute the compound and optimize separation (resolution) between enantiomeric peaks. |
| Flow Rate | 0.5 - 1.5 mL/min | To control the speed of the analysis and influence peak shape and separation. |
| Detection | UV at an appropriate wavelength (e.g., 210-254 nm) | To detect and quantify the eluting enantiomers based on their absorbance. |
| Column Temperature | 20 - 40 °C | To improve peak shape and reproducibility of retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, 3-Pentenoic acid, 3-acetyl-4-amino-, like most amino acids, is a polar and non-volatile molecule due to its carboxylic acid and amino functional groups. sigmaaldrich.com This polarity prevents its direct analysis by GC. sigmaaldrich.comgcms.cz Therefore, a chemical modification step known as derivatization is required to increase its volatility and thermal stability. gcms.cznih.govresearchgate.net
Derivatization chemically converts the polar functional groups into less polar, more volatile analogues. gcms.cz For a molecule like 3-Pentenoic acid, 3-acetyl-4-amino-, a two-step process is often necessary:
Esterification: The carboxylic acid group (-COOH) is converted into an ester, for example, by reacting it with an alcohol (like methanol (B129727) or propanol) in the presence of an acid catalyst. nih.gov
Acylation or Silylation: The amino group (-NH₂) and any other active hydrogens are reacted. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces active hydrogens with a silyl group (e.g., trimethylsilyl, TMS). sigmaaldrich.comgcms.cz This neutralizes hydrogen bonding sites and significantly increases volatility. gcms.cz
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized target compound from any derivatized impurities based on their boiling points and interactions with the GC column. The mass spectrometer then fragments the eluting molecules and records their mass-to-charge ratios, producing a unique mass spectrum that acts as a chemical fingerprint for identification. sigmaaldrich.com This allows for the confident identification of the main compound and the structural elucidation of unknown impurities.
A search of the scientific literature did not yield specific studies on the GC-MS analysis or impurity profiling of 3-Pentenoic acid, 3-acetyl-4-amino-. The development of such a method would be crucial for quality control, allowing for the detection of starting materials, by-products from synthesis, or degradation products.
Table 2: Typical Derivatization and GC-MS Parameters for Amino Acid Analysis Note: This table outlines a general approach, as a specific method for 3-Pentenoic acid, 3-acetyl-4-amino- has not been documented in the reviewed literature.
| Step | Parameter | Example Condition | Rationale |
|---|---|---|---|
| Derivatization | Reagent(s) | 1. Esterification (e.g., HCl in Propanol) 2. Acylation (e.g., Pentafluoropropionic anhydride) or Silylation (e.g., MTBSTFA) | To increase volatility by converting polar -COOH and -NH₂ groups into esters and amides/silylamines. sigmaaldrich.comnih.gov |
| GC | Column | Nonpolar capillary column (e.g., DB-5ms, SLB-5ms) | To separate compounds based on boiling point with high resolution and inertness toward derivatives. sigmaaldrich.com |
| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) | To elute a wide range of compounds with different volatilities and ensure sharp peaks. | |
| MS | Ionization Mode | Electron Impact (EI) at 70 eV | To create reproducible fragmentation patterns for library matching and structural identification. sigmaaldrich.com |
Computational and Theoretical Investigations of 3 Pentenoic Acid, 3 Acetyl 4 Amino
Quantum Chemical Calculation of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com For 3-Pentenoic acid, 3-acetyl-4-amino-, a DFT study would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of ground-state properties can be calculated.
Table 1: Hypothetical DFT-Calculated Ground State Properties of 3-Pentenoic acid, 3-acetyl-4-amino-
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | Value in Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | Value in eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | Value in eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. mdpi.com | Value in eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye |
| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule, indicating the distribution of electron density. | Charge values for each atom |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost than DFT. For a molecule like 3-Pentenoic acid, 3-acetyl-4-amino-, ab initio calculations would be used to refine the results from DFT and to provide benchmark data for other computational methods.
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Molecular Dynamics (MD) simulations use these MM force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. mdpi.comnih.gov For 3-Pentenoic acid, 3-acetyl-4-amino-, an MD simulation would involve placing the molecule in a simulated solvent box and observing its conformational changes over a period of nanoseconds. acs.org This allows for the exploration of the molecule's conformational space and the identification of frequently adopted shapes.
Global Optimization Techniques for Stable Conformers
To systematically identify all low-energy conformers, global optimization techniques can be employed. These algorithms, such as simulated annealing or genetic algorithms, search the potential energy surface of the molecule to find the various energy minima that correspond to stable conformations. The relative energies of these conformers can then be calculated with higher-level quantum chemical methods to determine their populations at a given temperature.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry can be used to model the step-by-step process of a chemical reaction, identifying transition states and calculating activation energies. This information is crucial for understanding the reactivity of a molecule and predicting the products of a reaction. For 3-Pentenoic acid, 3-acetyl-4-amino-, computational modeling could be used to investigate reactions such as cyclization, hydrolysis, or reactions with biological macromolecules. The process would involve locating the transition state structure for a given reaction pathway and then calculating the energy barrier, which is related to the reaction rate.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Following
Understanding the chemical reactivity of 3-Pentenoic acid, 3-acetyl-4-amino- necessitates the characterization of the transition states (TS) of its potential reactions. Transition state localization is a critical step in mapping out the potential energy surface of a reaction, providing insights into the energy barriers and the feasibility of different reaction pathways.
Transition State Localization: The process begins with a hypothesis about a plausible reaction mechanism, such as an intramolecular cyclization or a rearrangement. Using quantum chemical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), an initial guess for the geometry of the transition state is constructed. This structure is then optimized using algorithms designed to locate saddle points on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Following: Once a transition state is successfully located and confirmed by frequency analysis, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction pathway from the transition state down to the corresponding reactant and product minima on the potential energy surface. The IRC provides a detailed picture of the geometric changes that occur during the transformation, confirming that the located transition state indeed connects the intended reactants and products.
For 3-Pentenoic acid, 3-acetyl-4-amino-, a potential intramolecular reaction could be the cyclization involving the amino group and the carboxylic acid moiety. The following table illustrates a hypothetical energy profile for such a reaction, as would be determined from these calculations.
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactant (3-Pentenoic acid, 3-acetyl-4-amino-) | 0.0 | 0 |
| Transition State | +25.3 | -450.2i |
| Product (Cyclized intermediate) | -5.7 | 0 |
This interactive table presents hypothetical data for a plausible intramolecular cyclization reaction.
Microkinetic Modeling and Rate Constant Calculations
Rate Constant Calculations: The rate constant (k) for each elementary step can be calculated using Transition State Theory (TST). The Eyring equation is a cornerstone of this calculation:
k = (k_B * T / h) * exp(-ΔG‡ / RT)
where:
k_B is the Boltzmann constant
T is the temperature in Kelvin
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation is determined from the computed electronic energies, zero-point vibrational energies, and thermal corrections for both the reactant and the transition state. For more accurate results, tunneling corrections can also be included, especially for reactions involving the transfer of light atoms like hydrogen.
A hypothetical set of calculated rate constants for competing reaction pathways of 3-Pentenoic acid, 3-acetyl-4-amino- at a standard temperature is presented below.
| Reaction Pathway | Activation Energy (ΔE‡, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Calculated Rate Constant (s⁻¹ at 298.15 K) |
| Intramolecular Cyclization | 25.3 | 24.8 | 1.2 x 10⁻⁵ |
| Keto-Enol Tautomerization | 15.8 | 15.1 | 3.5 x 10² |
This interactive table showcases theoretical rate constants for hypothetical competing reactions.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. By simulating the spectra of 3-Pentenoic acid, 3-acetyl-4-amino-, we can establish a theoretical benchmark for comparison with future experimental data.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.
The process involves optimizing the molecular geometry in a simulated solvent environment (using a continuum model like the Polarizable Continuum Model, PCM) to mimic experimental conditions. Subsequently, the magnetic shielding tensors are calculated for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).
Below is a table of predicted NMR chemical shifts for 3-Pentenoic acid, 3-acetyl-4-amino-.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 (Carboxyl) | 175.2 | H (Carboxyl) | 11.5 |
| C2 | 45.8 | H (on C2) | 2.8 |
| C3 | 140.1 | H (on C4) | 4.5 |
| C4 | 105.6 | H (Amino) | 5.2 |
| C5 | 20.3 | H (on C5) | 1.9 |
| C (Acetyl C=O) | 201.5 | H (Acetyl CH₃) | 2.1 |
| C (Acetyl CH₃) | 28.9 |
This interactive table presents theoretically predicted NMR chemical shifts.
Vibrational Frequency Calculations for IR and Raman Spectra
The calculation yields a set of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
A selection of predicted significant vibrational frequencies for 3-Pentenoic acid, 3-acetyl-4-amino- is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Description |
| O-H stretch (Carboxylic Acid) | 3450 | Strong, Broad | Hydrogen-bonded OH |
| N-H stretch (Amine) | 3350, 3280 | Medium | Asymmetric & Symmetric stretch |
| C=O stretch (Carboxylic Acid) | 1715 | Strong | Carboxyl C=O |
| C=O stretch (Acetyl) | 1680 | Strong | Ketone C=O |
| C=C stretch | 1640 | Medium | Alkene C=C |
This interactive table details predicted key vibrational frequencies and their descriptions.
Molecular Recognition and Supramolecular Interactions
The biological activity and physical properties of a molecule are often governed by its non-covalent interactions with other molecules. Computational analysis can reveal the nature and strength of these interactions, providing insights into molecular recognition and the formation of supramolecular assemblies.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives. The NCI plot, also known as a reduced density gradient plot, reveals regions of hydrogen bonding, van der Waals interactions, and steric repulsion.
For 3-Pentenoic acid, 3-acetyl-4-amino-, NCI analysis can be used to study its dimerization or its interaction with a target protein. The analysis would highlight the specific hydrogen bonds formed between the carboxylic acid, amino, and acetyl groups, as well as weaker van der Waals contacts.
The following table summarizes the types of hydrogen bonds that 3-Pentenoic acid, 3-acetyl-4-amino- is predicted to form, along with their typical computed interaction energies.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Predicted Interaction Energy (kcal/mol) |
| Carboxyl O-H | Carboxyl C=O (intermolecular) | -7.5 |
| Amino N-H | Carboxyl C=O (intermolecular) | -4.2 |
| Amino N-H | Acetyl C=O (intermolecular) | -3.8 |
| Carboxyl O-H | Amino N (intramolecular) | -2.1 |
This interactive table outlines the potential hydrogen bonding interactions and their theoretical strengths.
Host-Guest Chemistry and Self-Assembly Simulations
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies or theoretical data were found regarding the host-guest chemistry and self-assembly simulations of 3-Pentenoic acid, 3-acetyl-4-amino-.
Computational investigations into the supramolecular behavior of chemical compounds, including their ability to form host-guest complexes and to self-assemble into larger ordered structures, are highly specific to the molecule . The intricate balance of intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic forces, dictates these phenomena. Without dedicated molecular modeling and simulation studies on 3-Pentenoic acid, 3-acetyl-4-amino-, any discussion on its host-guest chemistry or self-assembly would be purely speculative and not based on scientific evidence.
Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of available information in the public domain.
Emerging Applications and Future Research Trajectories in Chemical Science
Strategic Use as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter and multiple functional groups within "3-Pentenoic acid, 3-acetyl-4-amino-" makes it a theoretically valuable chiral building block. Asymmetric synthesis, which focuses on the selective production of a single stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries.
Scaffold for Biologically Inspired Molecule Synthesis
The enamine and carboxylic acid moieties within the structure of "3-Pentenoic acid, 3-acetyl-4-amino-" are common features in many biologically active compounds. This makes it a plausible starting point or intermediate for the synthesis of peptidomimetics and other molecules designed to interact with biological systems. The development of new asymmetric routes to lactam-constrained α-amino acid building blocks is a current area of significant research, as these structures can enforce specific conformations in peptides. chembk.com
Precursor to Complex Heterocyclic and Carbocyclic Systems
Amino acids are versatile starting materials for the synthesis of a wide array of heterocyclic and carbocyclic systems. chemicalbook.com The functional groups of "3-Pentenoic acid, 3-acetyl-4-amino-" offer multiple points for cyclization reactions, potentially leading to the formation of novel ring systems. The synthesis of such cyclic structures is a cornerstone of medicinal chemistry, as they form the core of many pharmaceutical agents. The use of amino acids to create constrained peptide analogues and peptidomimetics is a well-established strategy for developing new therapeutics.
Exploration in Catalysis and Organocatalysis
The unique combination of functional groups in "3-Pentenoic acid, 3-acetyl-4-amino-" suggests its potential utility in the development of new catalytic systems.
Ligand Design for Metal-Catalyzed Transformations
Amino acids and their derivatives are widely used as chiral ligands in transition-metal-catalyzed reactions. The nitrogen and oxygen atoms in "3-Pentenoic acid, 3-acetyl-4-amino-" could act as coordination sites for a metal center. By tailoring the structure of the ligand, it is possible to influence the stereochemical outcome of a reaction, a critical aspect of asymmetric catalysis. The development of effective and selective catalysts remains a key area of chemical research.
Organocatalytic Applications in Stereoselective Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Amino acids and their simple derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of stereoselective transformations. The amine and carboxylic acid groups present in "3-Pentenoic acid, 3-acetyl-4-amino-" could potentially engage in hydrogen bonding and other non-covalent interactions to activate substrates and control the stereochemistry of reactions.
Development in Materials Science and Polymer Chemistry
The incorporation of unique monomers into polymers can lead to materials with novel properties. While there is currently no specific research available on the use of "3-Pentenoic acid, 3-acetyl-4-amino-" in this context, its vinyl group presents a clear handle for polymerization. The other functional groups could impart specific characteristics, such as chirality or the ability to coordinate metal ions, to the resulting polymer chain. This could open up possibilities for the development of new functional materials, such as chiral stationary phases for chromatography or responsive hydrogels.
Research on 3-Pentenoic Acid, 3-acetyl-4-amino-: A Chemical Compound Shrouded in Obscurity
Initial investigations into the chemical compound 3-Pentenoic acid, 3-acetyl-4-amino-, also identified by its CAS number 113618-93-2, have revealed a significant scarcity of publicly available research. Despite its defined chemical structure, with a molecular formula of C7H11NO3, this particular molecule has not been the subject of extensive scientific inquiry. As a result, a comprehensive and detailed analysis of its properties and potential applications, as outlined in the requested article structure, cannot be fulfilled at this time.
The compound belongs to the class of unsaturated carboxylic acids, featuring a pentenoic acid backbone with both an acetyl and an amino group substituted at the third and fourth positions, respectively. This combination of functional groups—a carboxylic acid, a ketone, an amine, and a carbon-carbon double bond—suggests a rich and versatile chemical reactivity. In theory, such a molecule could participate in a wide array of chemical transformations, making it a potentially valuable building block in various scientific domains.
However, a thorough search of scientific literature and chemical databases for specific studies on 3-Pentenoic acid, 3-acetyl-4-amino- yields no concrete findings related to its use as a monomer for specialty polymer synthesis, its incorporation into functional nanomaterials, or its application as a chemical biology probe. Furthermore, there is no available information regarding its role in elucidating enzymatic pathways, its interactions with enzymes as a substrate or inhibitor, or its environmental fate through degradation and biotransformation.
While research exists on related, yet structurally distinct, compounds such as 4-pentenoic acid and its metabolites, which have been studied for their effects on fatty acid oxidation, it is scientifically unsound to extrapolate these findings to 3-Pentenoic acid, 3-acetyl-4-amino-. The specific placement and nature of the acetyl and amino substituents would drastically alter the molecule's steric and electronic properties, leading to unique biological and chemical behavior.
The absence of dedicated research on 3-Pentenoic acid, 3-acetyl-4-amino- means that any discussion of its emerging applications or future research trajectories would be purely speculative. The scientific community has yet to explore the potential of this compound in the areas of materials science, chemical biology, and environmental chemistry.
Applications in Environmental Chemistry and Sustainable Processes
Utilization in Green Chemical Processes and Waste Valorization
Extensive research into the applications of "3-Pentenoic acid, 3-acetyl-4-amino-" within the domains of green chemistry and waste valorization has revealed a significant gap in the current scientific literature. Despite a thorough search of available chemical databases and research publications, no specific studies or detailed findings have been identified that focus on the utilization of this particular compound in sustainable chemical processes or the conversion of waste materials into valuable products.
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Waste valorization, a key component of the circular economy, seeks to find valuable applications for waste streams. While numerous organic compounds are being explored for their potential in these areas, "3-Pentenoic acid, 3-acetyl-4-amino-" does not appear to be a current subject of significant research in these specific contexts.
Future research could potentially explore the viability of "3-Pentenoic acid, 3-acetyl-4-amino-" as a platform chemical derived from biomass or as a synthon in environmentally benign catalytic processes. However, at present, there is no data to support the creation of detailed research findings or data tables as requested. The scientific community has not yet published work that would allow for an authoritative discussion on its role in green chemical processes or waste valorization.
Conclusion and Outlook for 3 Pentenoic Acid, 3 Acetyl 4 Amino Research
Synthesis of Major Discoveries and Contributions
At present, there are no major discoveries or significant research contributions documented in peer-reviewed scientific journals or major chemical databases concerning 3-Pentenoic acid, 3-acetyl-4-amino-. The primary available information is its identification and basic chemical identifiers. This indicates that the synthesis and characterization of this compound have not been widely reported, or the work is confined to private research and development. The journey from initial synthesis to understanding its chemical behavior and potential utility is a critical path in chemical research that, for this specific compound, appears to be at its very beginning.
Identification of Persistent Challenges and Unexplored Opportunities
The foremost challenge in the study of 3-Pentenoic acid, 3-acetyl-4-amino- is the fundamental lack of information. Researchers interested in this molecule face the initial hurdle of developing and optimizing a reliable synthetic route. Without established protocols, significant effort would be required to produce the compound in sufficient quantity and purity for further study.
This information vacuum, however, presents a landscape rich with unexplored opportunities:
Novel Synthetic Methodologies: The development of an efficient synthesis for this multifunctional molecule could be a significant contribution to organic chemistry. The compound's structure, featuring a carboxylic acid, an acetyl group, and an amino group on a pentenoic acid backbone, suggests that stereoselective synthesis would be a key challenge and a notable achievement.
Chemical and Physical Properties: A thorough characterization of its physical and chemical properties is needed. This includes its melting point, boiling point, solubility, and spectral data, which are currently not publicly available. axsyn.com
Biological Activity Screening: Given the presence of functional groups common in biologically active molecules, such as amino acids and their derivatives, this compound represents an untapped resource for biological screening. nih.gov It could be investigated for a wide range of activities, including antimicrobial, antifungal, or as an enzyme inhibitor. nih.gov
Coordination Chemistry: The presence of multiple potential coordination sites (the carboxylate, acetyl, and amino groups) makes it a candidate for investigation as a ligand in coordination chemistry, potentially forming novel metal-organic frameworks or complexes with interesting catalytic or material properties.
Prospective Impact on Interdisciplinary Chemical Research and Technological Advancements
Should research into 3-Pentenoic acid, 3-acetyl-4-amino- gain traction, its impact could span several interdisciplinary fields:
Medicinal Chemistry: As with many novel amino acid derivatives, this compound could serve as a scaffold or building block for the synthesis of new pharmaceutical agents. biosynth.com Its unique combination of functional groups might lead to new classes of drugs with novel mechanisms of action.
Materials Science: If the compound can be polymerized or used to functionalize other materials, it could lead to the development of new polymers or functional surfaces with tailored properties.
Asymmetric Catalysis: The development of stereoselective syntheses for this molecule could advance the field of asymmetric catalysis, providing new tools and methods for creating chiral molecules with high purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-pentenoic acid derivatives, and how can their efficiency be optimized?
- Methodological Answer : Derivatives of 3-pentenoic acid can be synthesized via malonic ester alkylation or Knoevenagel condensation. For example, allylbromide alkylation followed by saponification and decarboxylation yields 2-(2-propenyl)-4-pentenoic acid . Efficiency optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like titanium alkoxides, which stabilize intermediates through coordination .
Q. How do spectroscopic techniques such as NMR and FT-IR contribute to the structural elucidation of 3-pentenoic acid derivatives?
- Methodological Answer :
- ¹³C and ¹H-NMR identify coordination modes in metal complexes. For instance, 3-pentenoic acid binds to Ti(OPri)₄ in a bidentate manner (evidenced by chemical shift splitting), while Sn(OBun)₄ shows mixed mono-/bidentate coordination .
- FT-IR detects carboxylate stretching frequencies (~1600–1650 cm⁻¹), confirming ligand deprotonation and metal-oxygen bond formation .
Q. What thermodynamic parameters are critical for understanding the reactivity of 3-pentenoic acid derivatives, and how are they determined experimentally?
- Methodological Answer : Key parameters include enthalpy of formation (ΔfH°) and reaction enthalpy (ΔrH°). For example, ΔrH° for isomerization of (Z)-3-pentenoic acid methyl ester to its trans isomer is -3.2 kJ/mol, measured via equilibrium constants in liquid-phase studies . Combustion calorimetry and gas chromatography with acidified water stationary phases are used to determine vapor pressures and partition coefficients .
Advanced Research Questions
Q. What factors influence the stability of 3-pentenoic acid derivatives during hydrolysis, particularly when coordinated with different metal alkoxides?
- Methodological Answer : Stability depends on metal-ligand bond strength and hydrolysis kinetics. In Sn(OBun)₃(PA) complexes, 15% of 3-pentenoic acid is released during hydrolysis due to weaker Sn–O bonds, while Ti(OPri)₃(PA) retains the ligand due to stronger Ti–O interactions . Hydrolysis rates are monitored via ¹H-NMR by tracking free acid signals over time .
Q. How can researchers resolve contradictions in experimental data regarding the release of 3-pentenoic acid from Sn- versus Ti-based complexes?
- Methodological Answer : Contradictions arise from differences in metal electronegativity and hydrolysis mechanisms. For Sn complexes, rapid hydrolysis in protic solvents (e.g., H₂O/ROH mixtures) leads to ligand dissociation, whereas Ti complexes form stable oxo-bridged oligomers. Cross-validation using X-ray absorption spectroscopy (XAS) can clarify metal coordination geometry and hydrolysis pathways .
Q. What role does isomerism play in the chemical behavior of 3-pentenoic acid derivatives, and how can it be analyzed experimentally?
- Methodological Answer : Structural isomerism (e.g., 2-pentenoic vs. 3-pentenoic acid) affects reactivity and thermodynamic stability. Gas chromatography on water stationary phases separates isomers based on polarity differences, with retention times correlating to chain length and unsaturation . Stereoisomerism (Z/E) is distinguished via ¹H-NMR coupling constants (J ≈ 10–15 Hz for trans alkenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
